molecular formula C18H16N2O3S B2636875 (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025668-88-5

(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2636875
CAS No.: 1025668-88-5
M. Wt: 340.4
InChI Key: YYAZYRLZGVKKLC-PDGQHHTCSA-N
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Description

(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of enaminonitriles. These compounds are characterized by the presence of an enamine group (a nitrogen atom connected to a carbon-carbon double bond) and a nitrile group (a carbon triple-bonded to a nitrogen atom). The compound’s structure includes an acetylphenyl group, a methylbenzenesulfonyl group, and a prop-2-enenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Enamine Group: This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Nitrile Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Addition of the Acetylphenyl and Methylbenzenesulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and stringent quality control measures would ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enamine and aromatic groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile: Unique due to its specific substituents and structural configuration.

    Other Enaminonitriles: Compounds with similar enamine and nitrile groups but different substituents.

    Aromatic Sulfonyl Compounds: Compounds with sulfonyl groups attached to aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can confer distinct chemical and biological properties.

Biological Activity

(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group and a sulfonyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C18H16N2O3S
  • Molar Mass : 340.4 g/mol
  • CAS Number : 1025668-88-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as apoptosis and cell cycle progression.

Antitumor Activity

Recent research indicates that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)1.30Induction of apoptosis and G2/M arrest
MDA-MB-231 (breast)1.50Cell cycle regulation
A2780 (ovarian)1.80Apoptotic pathway activation

The compound's ability to induce apoptosis was confirmed through flow cytometry, showing increased rates of cell death in treated HepG2 cells compared to controls .

HDAC Inhibition

The compound has shown promising results as an HDAC inhibitor, with selectivity for class I HDACs. In enzymatic assays, it demonstrated an IC50 value of approximately 95.48 nM against HDAC3, indicating strong inhibitory potential . The inhibition of HDACs leads to hyperacetylation of histones, resulting in altered gene expression profiles that can suppress tumor growth.

Case Studies

A study involving xenograft models revealed that the compound effectively reduced tumor growth in vivo. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, comparable to standard treatments like SAHA, which had a TGI of 48.13% .

Properties

IUPAC Name

(Z)-3-(3-acetylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-13-6-8-17(9-7-13)24(22,23)18(11-19)12-20-16-5-3-4-15(10-16)14(2)21/h3-10,12,20H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZYRLZGVKKLC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=C2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC(=C2)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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